

What is the origin and chemical structure of Notoginsenoside Ft1

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Compound of Interest

Compound Name: Notoginsenoside Ft1

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Notoginsenoside Ft1: A Comprehensive Technical Guide

Abstract

Notoginsenoside Ft1 is a dammarane-type saponin of significant interest within the scientific community, primarily due to its diverse pharmacological activities. This document provides an in-depth overview of **Notoginsenoside Ft1**, detailing its natural origin, chemical architecture, and physicochemical properties. Furthermore, it outlines established experimental protocols for its isolation and purification, and for the assessment of its biological effects. The guide also explores the molecular mechanisms underlying its activity, with a focus on key signaling pathways, visualized through diagrams to facilitate understanding. This technical resource is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this natural compound.

Origin and Isolation of Notoginsenoside Ft1

Notoginsenoside Ft1 is a naturally occurring saponin primarily isolated from *Panax notoginseng* (Burk.) F.H. Chen, a plant belonging to the Araliaceae family.[1][2][3] It can be found in various parts of the plant, including the roots, stems, and leaves.[3][4] Additionally, **Notoginsenoside Ft1** can be obtained from the acid hydrolysate of *P. notoginseng* roots.[4]

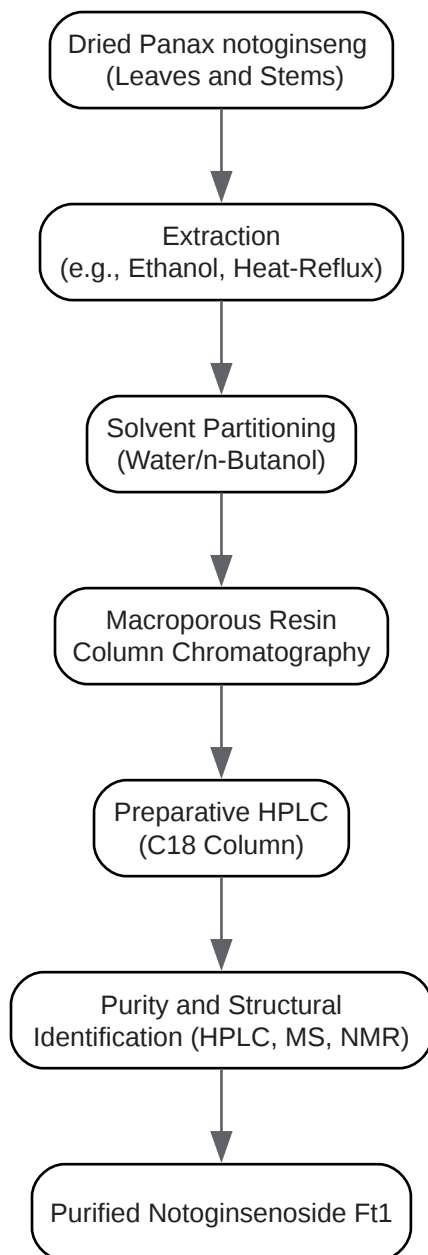
The isolation and purification of **Notoginsenoside Ft1** from its natural source is a multi-step process that typically involves extraction, partitioning, and chromatographic separation.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of **Notoginsenoside Ft1** from the leaves and stems of *Panax notoginseng*:

- **Extraction:** The dried and powdered plant material is extracted with an organic solvent, such as methanol or ethanol, using methods like heat-reflux or ultrasound-assisted extraction to enhance efficiency.^{[4][5]} The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.^[4] The saponin-rich fraction is typically found in the n-butanol layer.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography for further separation. Macroporous resins are often used for initial enrichment of total saponins.^{[5][6]}
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** The enriched saponin fraction is then purified by preparative HPLC on a C18 column.^[7] A mobile phase consisting of a gradient of ethanol and water is commonly used to separate the individual saponins.
- **Crystallization and Identification:** The fractions containing **Notoginsenoside Ft1** are collected, concentrated, and the compound is obtained as a powder. The purity and identity of the isolated **Notoginsenoside Ft1** are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1: General Workflow for Isolation of Notoginsenoside Ft1



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Caption: General Workflow for Isolation of **Notoginsenoside Ft1**.

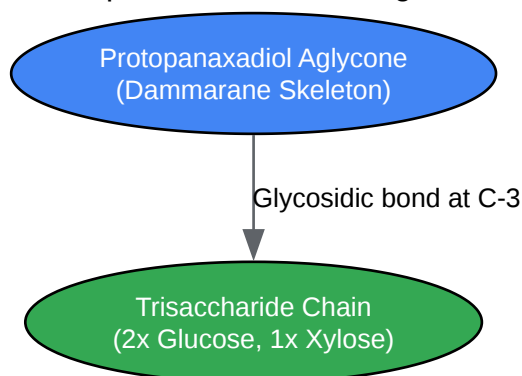
Chemical Structure and Physicochemical Properties

Notoginsenoside Ft1 is a tetracyclic triterpenoid saponin with a dammarane skeleton. Its chemical structure consists of a protopanaxadiol aglycone linked to a trisaccharide chain at the C-3 position.

Structural Details

- IUPAC Name: (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[8]
- Aglycone: Protopanaxadiol
- Sugar Moiety: A trisaccharide chain composed of two glucose units and one xylose unit.

Figure 2: Schematic Representation of Notoginsenoside Ft1 Structure



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Caption: Schematic Representation of **Notoginsenoside Ft1** Structure.

Physicochemical Properties

The key physicochemical properties of **Notoginsenoside Ft1** are summarized in the table below.

Property	Value	Reference
CAS Number	155683-00-4	[9]
Molecular Formula	C47H80O17	[10]
Molecular Weight	917.13 g/mol	[10]
Purity	≥98%	[10]
Appearance	Powder	
Solubility	DMSO (25 mg/mL), Pyridine, Methanol, Ethanol	[2][11]

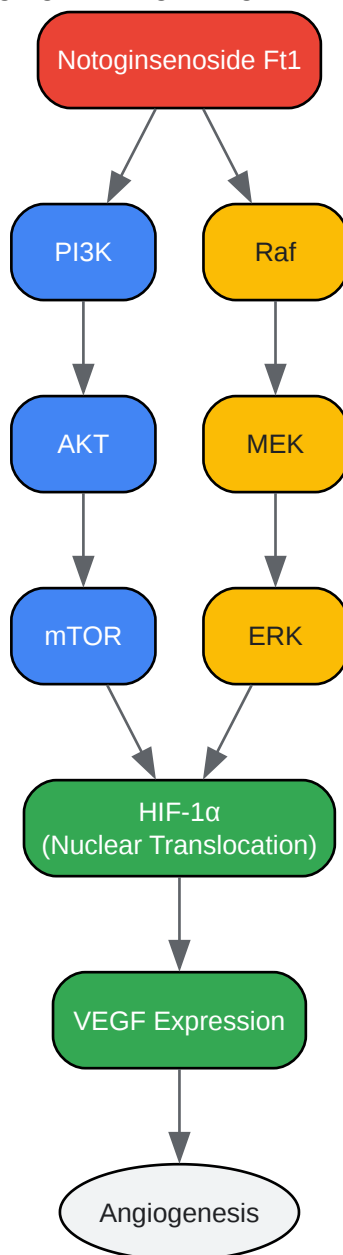
Biological Activities and Signaling Pathways

Notoginsenoside Ft1 exhibits a wide range of biological activities, including pro-angiogenic, hemostatic, anti-cancer, and metabolic regulatory effects. These effects are mediated through its interaction with various cellular signaling pathways.

Pro-angiogenic Effects

Notoginsenoside Ft1 promotes angiogenesis by inducing the proliferation, migration, and tube formation of endothelial cells.[11][12] This is achieved through the activation of the PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways, leading to the nuclear translocation of hypoxia-inducible factor-1 α (HIF-1 α) and subsequent upregulation of vascular endothelial growth factor (VEGF) expression.[12][13]

Figure 3: Pro-angiogenic Signaling of Notoginsenoside Ft1



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Caption: Pro-angiogenic Signaling of **Notoginsenoside Ft1**.

Anti-cancer Effects

In the context of cancer, **Notoginsenoside Ft1** has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer.[1][14] In hepatocellular carcinoma, it inhibits the PI3K/AKT/mTOR pathway, leading to

apoptosis and lysosomal cell death. In colorectal cancer, it has been found to inhibit tumor growth by increasing the proportion of CD8+ T cells in the tumor microenvironment through the USP9X signaling pathway.[\[14\]](#)

Hemostatic Effects

Notoginsenoside Ft1 exhibits procoagulant effects by promoting platelet aggregation.[\[1\]](#) This is mediated through the activation of P2Y12 receptors, leading to an increase in intracellular Ca²⁺ accumulation and a reduction in cAMP levels.[\[1\]](#)

Metabolic Regulation

Notoginsenoside Ft1 acts as a TGR5 agonist and an FXR antagonist, which gives it the potential to alleviate high-fat diet-induced obesity and insulin resistance.[\[1\]](#)[\[3\]](#)

Experimental Methodologies

Cell Viability and Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[\[15\]](#)

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of culture medium.[\[16\]](#) Incubate for 24 hours to allow for cell attachment.
- Treatment: Treat the cells with various concentrations of **Notoginsenoside Ft1** and incubate for the desired period (e.g., 24, 48, or 72 hours).
- CCK-8 Addition: Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[\[15\]](#)[\[17\]](#)
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[\[17\]](#) The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic and necrotic cells.[\[18\]](#)

- Cell Culture and Treatment: Culture cells to the desired confluency and treat with **Notoginsenoside Ft1** for the specified time to induce apoptosis.
- Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.
[19][20]
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[19][21] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[20]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[22]

- Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[24]
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[22] After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[24]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]

Conclusion

Notoginsenoside Ft1 is a multifaceted saponin with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as PI3K/AKT/mTOR and Raf/MEK/ERK, underscores its therapeutic potential in various disease contexts, including angiogenesis-related disorders and cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and mechanisms of action of this promising natural compound. As research continues, **Notoginsenoside Ft1** may emerge as a valuable lead compound for the development of novel therapeutics.

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